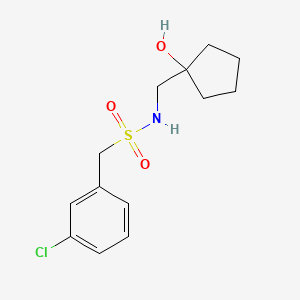

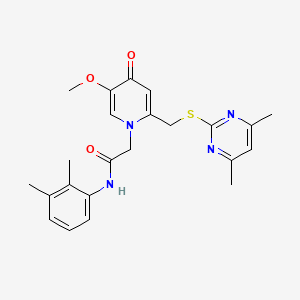

2-(1,3-dimethyl-8-(methyl(phenyl)amino)-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(1,3-dimethyl-8-(methyl(phenyl)amino)-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid” is a derivative of 8-Phenyltheophylline . 8-Phenyltheophylline is a drug derived from the xanthine family which acts as a potent and selective antagonist for the adenosine receptors A1 and A2A .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The compound contains a purine ring, which is a type of heterocyclic aromatic organic compound . It also contains a phenyl group attached to the purine ring, and an acetic acid group attached to the 2-position of the purine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Given its complexity, it’s likely to have a relatively high molecular weight . Other properties, such as solubility, melting point, and boiling point, would depend on the exact arrangement of its atoms and the presence of any functional groups.

Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Derivatives Formation

Research has explored the synthesis of new ring systems and derivatives incorporating purine structures. For instance, the synthesis of [f]-fused purine-2,6-diones, including thiadiazepino-[3,2-f]-purine ring systems, demonstrates the versatility of purine derivatives in forming complex heterocyclic compounds (Hesek & Rybár, 1994)[https://consensus.app/papers/ffused-purine26diones-synthesis-hesek/b1f418053caf5acebe3fd61f69ed6053/?utm_source=chatgpt]. Similarly, the formation of 1-amino-2,6-dihydro-2,6-dioxo-1H-pyrimido[1,2-b][1,2,4]triazine-3-acetic acid esters through cyclocondensation of 3-amino-2-hydrazino-4(3H)-pyrimidinones illustrates the potential for creating novel bioactive molecules (Bitha et al., 1988)[https://consensus.app/papers/cyclocondensation-bitha/1982bd6199a550febe7b81e7244af117/?utm_source=chatgpt].

Chemical Transformations and Molecular Interactions

The exploration of chemical transformations and molecular interactions involving purine derivatives has led to the synthesis of compounds with potential therapeutic applications. For example, the synthesis and evaluation of thiazolidinone and azetidinone derivatives encompassing indolylthienopyrimidines have demonstrated promising antioxidant and antimicrobial activities, highlighting the medicinal chemistry applications of purine derivatives (Saundane et al., 2012)[https://consensus.app/papers/synthesis-evaluation-thiazolidinone-azetidinone-saundane/ede2384bdecd5189bf2c3ef012dda153/?utm_source=chatgpt].

Antioxidant and Anti-inflammatory Properties

Investigations into the antioxidant and anti-inflammatory properties of purine derivatives have shown significant potential. For instance, a study on new derivatives of 1,3-dimethylxanthine with pyrazole at position 8 revealed compounds with strong antioxidant activity and the ability to inhibit lipid peroxidation and soybean LOX, indicating their potential in anti-inflammatory therapies (Кorobko et al., 2018)[https://consensus.app/papers/antioxidant-antiinflammatory-properties-series-кorobko/456c4ea4f9ff54958e7dc44bccd52a89/?utm_source=chatgpt].

Polymer Synthesis and Material Science Applications

Purine derivatives have also found applications in polymer synthesis and material science. The synthesis of polyamides containing theophylline and thymine, derived from the reaction of theophylline and thymine with dimethyl methylenesuccinate, showcases the integration of purine structures into polymeric materials with potential for diverse applications (Hattori & Kinoshita, 1979)[https://consensus.app/papers/syntheses-polyamides-containing-theophylline-thymine-hattori/1671ff7442ad5d64bb01c1025bdaf079/?utm_source=chatgpt].

Wirkmechanismus

Target of Action

The primary target of this compound is currently unknown. It is structurally similar to 8-phenyltheophylline , a potent and selective antagonist for the adenosine receptors A1 and A2A . Therefore, it is possible that this compound may also interact with these receptors.

Mode of Action

Based on its structural similarity to 8-phenyltheophylline , it may act as an antagonist at adenosine receptors, blocking the action of adenosine, a neurotransmitter that has various functions in the body including regulation of heart rate and muscle contractions.

Biochemical Pathways

Adenosine receptors, which this compound may target, are involved in a variety of biochemical pathways, including those related to cardiovascular function, neurotransmission, and inflammation .

Pharmacokinetics

They are metabolized by the liver and excreted in the urine .

Result of Action

By potentially blocking adenosine receptors, it could have effects such as increasing heart rate, constricting blood vessels, and modulating neurotransmission .

Eigenschaften

IUPAC Name |

2-[1,3-dimethyl-8-(N-methylanilino)-2,6-dioxopurin-7-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O4/c1-18(10-7-5-4-6-8-10)15-17-13-12(21(15)9-11(22)23)14(24)20(3)16(25)19(13)2/h4-8H,9H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYTUAKAHDBPBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C3=CC=CC=C3)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-Methyl-6-(2-methylphenyl)-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2797827.png)

![7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2797828.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(pyrazin-2-yl)methanone](/img/structure/B2797832.png)

![2-(3,5-difluorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2797833.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2797840.png)

![N-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}prop-2-enamide](/img/structure/B2797842.png)

![N-(5-chloro-2-methoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2797844.png)